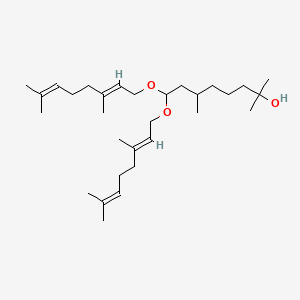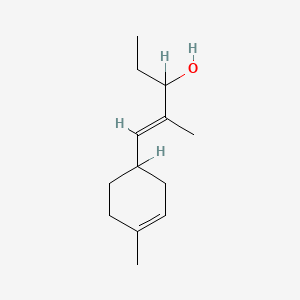
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol is an organic compound with a complex structure that includes a cyclohexene ring and a pentenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.
Addition of the Pentenol Chain: The pentenol chain is introduced through a series of reactions, including alkylation and reduction processes. The specific conditions, such as temperature, pressure, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and high yield.
Purification Techniques: Utilizing distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium or platinum catalysts.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-: Similar structure but different functional groups.
Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester: Similar cyclohexene ring but different side chains.
Uniqueness
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-ol is unique due to its specific combination of a cyclohexene ring and a pentenol chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
70556-52-4 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(E)-2-methyl-1-(4-methylcyclohex-3-en-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C13H22O/c1-4-13(14)11(3)9-12-7-5-10(2)6-8-12/h5,9,12-14H,4,6-8H2,1-3H3/b11-9+ |
Clé InChI |
XZSMHQUHZREMCJ-PKNBQFBNSA-N |
SMILES isomérique |
CCC(/C(=C/C1CCC(=CC1)C)/C)O |
SMILES canonique |
CCC(C(=CC1CCC(=CC1)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
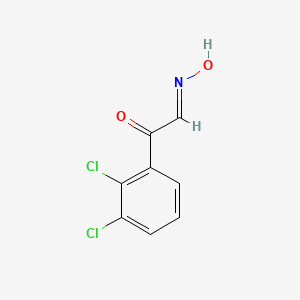

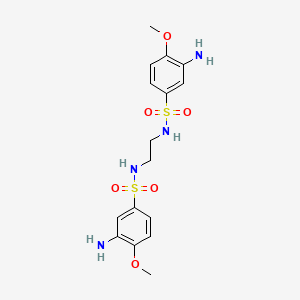
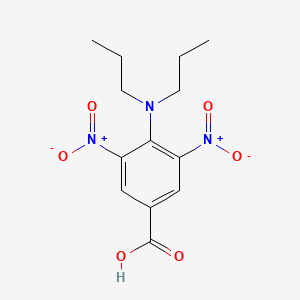
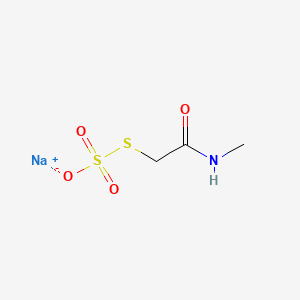

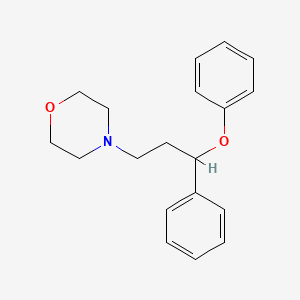
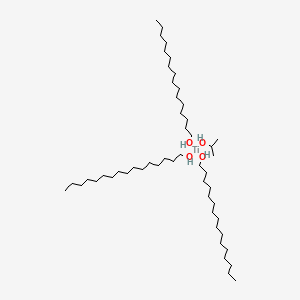
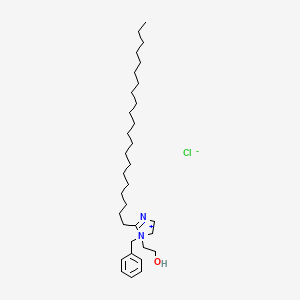
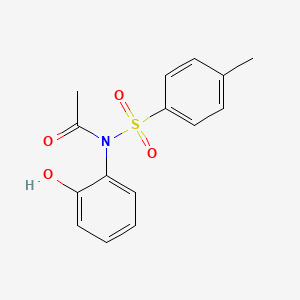
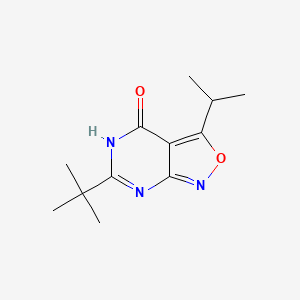
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
